Desmethoxy Ranolazine-d5 is a deuterated derivative of desmethoxy ranolazine, which is a metabolite of ranolazine, a medication primarily used for the treatment of chronic stable angina pectoris. Ranolazine itself acts by inhibiting late sodium currents in cardiac myocytes, thereby reducing myocardial oxygen demand. The introduction of deuterium in Desmethoxy Ranolazine-d5 enhances its stability and alters its pharmacokinetic properties, making it a valuable compound for research and development.
Desmethoxy Ranolazine-d5 is classified under the category of pharmaceutical compounds, specifically as a synthetic organic compound. It is derived from ranolazine, which is chemically classified as an antianginal agent. The compound is typically sourced through chemical synthesis methods that involve the modification of ranolazine to incorporate deuterium atoms.
The synthesis of Desmethoxy Ranolazine-d5 can be achieved through various methods, primarily focusing on the incorporation of deuterium into the molecular structure. One common approach involves the use of deuterated solvents or reagents during the synthesis of ranolazine. For instance, the condensation reaction between N-(2,6-dimethylphenyl)-1-piperazinylacetamide and a deuterated halide can yield Desmethoxy Ranolazine-d5 with high purity.
Key steps in the synthesis include:
Desmethoxy Ranolazine-d5 has a complex molecular structure characterized by its specific arrangement of atoms. The chemical formula for desmethoxy ranolazine is , while for its deuterated form, it includes five deuterium atoms, resulting in a modified formula that reflects these substitutions.
Desmethoxy Ranolazine-d5 participates in various chemical reactions typical of organic compounds. These include:
The mechanism of action for Desmethoxy Ranolazine-d5 mirrors that of ranolazine but with potential variations due to isotopic substitution. It primarily functions by inhibiting late sodium currents during cardiac action potentials, which helps in:
Research indicates that this mechanism may be further modulated by the presence of deuterium, potentially affecting binding affinity and metabolic pathways.
Desmethoxy Ranolazine-d5 exhibits several notable physical and chemical properties:
Desmethoxy Ranolazine-d5 serves several important roles in scientific research:
Desmethoxy Ranolazine-d5 (CAS No. 1794788-57-0) is a deuterated isotopologue of the anti-anginal drug ranolazine’s metabolite. Its systematic IUPAC name is:N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2,3,4,5,6-pentadeuteriophenoxy)propyl]piperazin-1-yl]acetamide [2]. The molecular formula is C₂₃H₂₆D₅N₃O₃, reflecting the replacement of five hydrogen atoms with deuterium at the phenyl ring [4]. This isotopic labeling results in a molecular mass of 402.54 g/mol, distinct from its non-deuterated counterpart (397.51 g/mol) [4] [6]. Key identifiers include:
Table 1: Molecular Identification of Desmethoxy Ranolazine-d5
Property | Value |
---|---|
CAS Number | 1794788-57-0 |
Molecular Formula | C₂₃H₂₆D₅N₃O₃ |
Molar Mass | 402.54 g/mol |
IUPAC Name | N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2,3,4,5,6-pentadeuteriophenoxy)propyl]piperazin-1-yl]acetamide |
Deuterium Positions | Phenoxy ring (positions 2,3,4,5,6) |
Structurally, Desmethoxy Ranolazine-d5 differs from ranolazine (CAS 95635-55-5) by the absence of a methoxy group (–OCH₃) on the phenoxy moiety and the presence of deuterium atoms on the phenyl ring [6] [9]. This modification is critical for its role as an internal standard in mass spectrometry.
Structural characterization of Desmethoxy Ranolazine-d5 relies on advanced spectroscopic techniques:
Table 2: Key Spectroscopic Signatures
Technique | Characteristic Features |
---|---|
¹H-NMR | Loss of aromatic proton signals; piperazine –CH₂– at δ 2.5–3.0 ppm; –CH(OH) at δ 3.8 ppm |
¹³C-NMR | Carbonyl (C=O) at δ 170 ppm; deuterated phenyl carbons show isotope-induced shifts |
HR-MS | [M+H]⁺ at m/z 403.55; fragment ions at m/z 165 (C₆D₅O⁺) and m/z 247 |
FT-IR | Amide I (1,650 cm⁻¹); ether C–O–C (1,240 cm⁻¹); O–H stretch (3,400 cm⁻¹) |
Desmethoxy Ranolazine-d5 shares core properties with its non-deuterated form but exhibits isotope-specific differences:
The deuterium substitution minimally alters polarity but enhances metabolic stability, making it ideal for pharmacokinetic tracer studies [2] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7